molecular formula C9H13NO4 B13530675 Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate

Ethyl1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate

Cat. No.: B13530675
M. Wt: 199.20 g/mol
InChI Key: TYAQWCHBKCYWRL-UHFFFAOYSA-N
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Description

Ethyl 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of both oxygen and nitrogen atoms within its ring system, which imparts distinct chemical properties. It is often used in various scientific research applications due to its interesting reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate typically involves the reaction of ethyl chloroformate with a suitable amine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the spirocyclic structure. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of Ethyl 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and higher production rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Ethyl 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Exploring its use in drug development and as a potential therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites and modulate biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-diphenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one
  • 3-phenyl-4-(p-tolyl)-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one
  • 4-(4-methoxyphenyl)-3-phenyl-1,7-dioxa-2-azaspiro[4.4]non-2-en-6-one

Uniqueness

Ethyl 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate is unique due to its ethyl ester group, which imparts different chemical reactivity and biological activity compared to other similar spirocyclic compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

ethyl 1,7-dioxa-2-azaspiro[4.4]non-2-ene-3-carboxylate

InChI

InChI=1S/C9H13NO4/c1-2-13-8(11)7-5-9(14-10-7)3-4-12-6-9/h2-6H2,1H3

InChI Key

TYAQWCHBKCYWRL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NOC2(C1)CCOC2

Origin of Product

United States

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